molecular formula C17H13N B10842179 3-(1,2-Dihydroacenaphthylen-5-yl)pyridine

3-(1,2-Dihydroacenaphthylen-5-yl)pyridine

Cat. No. B10842179
M. Wt: 231.29 g/mol
InChI Key: BWVFIMXEVGYZOM-UHFFFAOYSA-N
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Description

3-(1,2-Dihydroacenaphthylen-5-yl)pyridine is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of this compound consists of a pyridine ring attached to a dihydroacenaphthylene moiety, making it a unique and interesting compound for various scientific research applications.

Preparation Methods

The synthesis of 3-(1,2-dihydroacenaphthylen-5-yl)pyridine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of acenaphthene with pyridine derivatives. The reaction typically requires the use of a Lewis acid catalyst, such as aluminum chloride, and is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(1,2-Dihydroacenaphthylen-5-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound.

Scientific Research Applications

3-(1,2-Dihydroacenaphthylen-5-yl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antitumor activity, showing promising results against various human solid tumor cell lines . Additionally, it has applications in the development of antimicrobial and anti-inflammatory agents. In the industrial sector, it is used in the synthesis of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1,2-dihydroacenaphthylen-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

3-(1,2-Dihydroacenaphthylen-5-yl)pyridine can be compared with other similar compounds, such as acenaphthene derivatives and pyridine-containing molecules. Some similar compounds include 2-(1,2-dihydroacenaphthylen-5-yl)isoindoline-1,3-dione and 3-(1,2-dihydroacenaphthylen-5-yl)furan-2,5-dione . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its combination of the acenaphthene and pyridine moieties, which confer distinct chemical and biological properties.

properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)pyridine

InChI

InChI=1S/C17H13N/c1-3-12-6-7-13-8-9-15(16(5-1)17(12)13)14-4-2-10-18-11-14/h1-5,8-11H,6-7H2

InChI Key

BWVFIMXEVGYZOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=CN=CC=C4

Origin of Product

United States

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